

Beyond the Red Cell: A Technical Guide to the Molecular Targets of Tebapivat

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Compound of Interest

Compound Name: *Tebapivat*

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Abstract

Tebapivat (formerly AG-946/FT-4202) is a potent, first-in-class, oral, allosteric activator of the pyruvate kinase (PK) enzyme. While its primary therapeutic target is the red blood cell-specific isoform of pyruvate kinase (PKR) for the treatment of hemolytic anemias, **Tebapivat**'s activity extends to another critical isoform, pyruvate kinase M2 (PKM2).^{[1][2][3]} This dual activation profile opens up therapeutic possibilities beyond hematology, particularly in conditions where PKM2 modulation is beneficial, such as myelodysplastic syndromes (MDS). This document provides an in-depth technical overview of **Tebapivat**'s molecular targets beyond PKR, focusing on PKM2. It includes a summary of quantitative data, detailed experimental methodologies for target validation, and visualizations of the key signaling pathways involved.

Introduction to Tebapivat and Pyruvate Kinase Activation

Pyruvate kinase is a rate-limiting enzyme in the final step of glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate while generating ATP. In humans, four isoforms of PK exist: PKR (in red blood cells), PKL (in the liver), PKM1 (in muscle and brain), and PKM2 (prevalent in proliferating cells, including hematopoietic stem cells and cancer cells). **Tebapivat** was developed as a selective activator to enhance the function of mutated or deficient PKR in red blood cells, thereby increasing ATP production and improving cell health.

and survival.^[4] However, its potent activation of the PKM2 isoform is a key secondary characteristic that is being actively explored for therapeutic benefit.^{[1][2]}

Molecular Targets of Tebapivat: PKR and PKM2

Tebapivat is an allosteric activator that binds to a site distinct from the active site of the pyruvate kinase enzyme.^[5] This binding induces a conformational change that stabilizes the active tetrameric form of the enzyme, enhancing its catalytic activity. The primary molecular targets of **Tebapivat** are the PKR and PKM2 isoforms.

Quantitative Data: Potency of Tebapivat

The potency of **Tebapivat** has been characterized by its half-maximal activation concentration (AC50). While specific, direct comparative studies of **Tebapivat**'s AC50 for highly purified PKR versus PKM2 are not readily available in the public domain, its potent activation of wild-type and mutant PK has been established.

Molecular Target	Parameter	Value (μM)	Notes
Wild-Type Pyruvate Kinase (PK)	AC50	0.005	This value represents the activation of human wild-type PK, which includes the PKR isoform. ^[4]
Mutant PKR (R510Q)	AC50	0.0069	Demonstrates potent activation even on unstable, disease-associated mutant forms of PKR. ^[4]
Pyruvate Kinase M2 (PKM2)	-	-	Tebapivat is confirmed as a potent activator of PKM2, but a specific AC50 value from publicly available literature is not specified. ^{[3][6]}

AC50: Half-maximal activation concentration.

Experimental Protocols for Target Identification and Validation

The identification and characterization of **Tebapivat**'s molecular targets involve a series of biochemical and cellular assays. The following sections detail the methodologies used to confirm enzyme activation and target engagement.

Pyruvate Kinase Activity Assay (Coupled Enzyme Assay)

This is the foundational assay to quantify the effect of an activator on PK enzyme activity. It is typically performed using purified recombinant enzyme or cell lysates.

Objective: To measure the rate of pyruvate production by PK in the presence of varying concentrations of **Tebapivat** to determine the AC50.

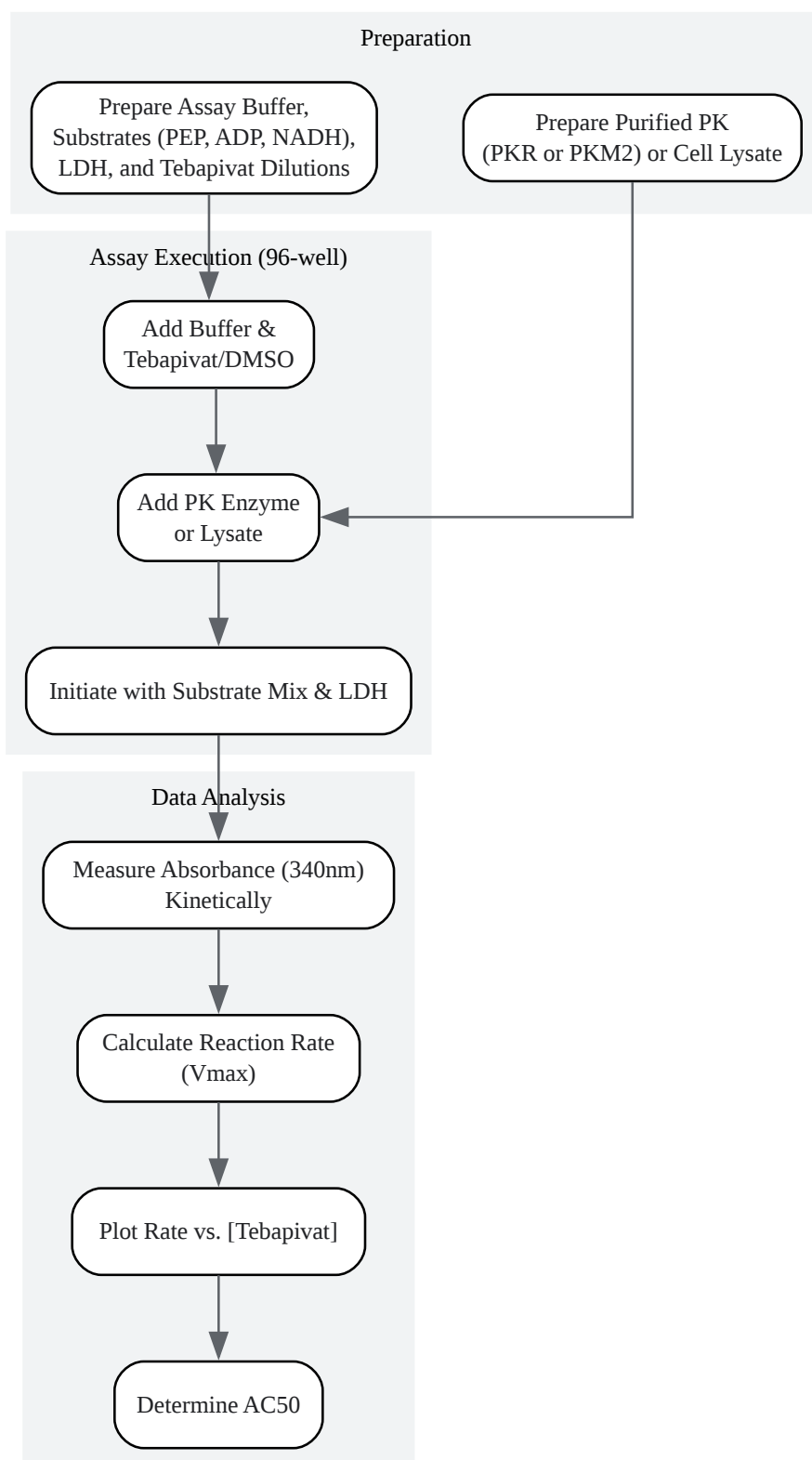
Principle: The activity of pyruvate kinase is measured indirectly. PK produces pyruvate from PEP, and this pyruvate is then used as a substrate by a second enzyme, lactate dehydrogenase (LDH). LDH consumes pyruvate and NADH, and the rate of NADH depletion is monitored by the decrease in absorbance at 340 nm.

Generalized Protocol:

- Reagent Preparation:
 - Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 mM KCl and 10 mM MgCl₂.
 - Substrate/Cofactor Mix: Prepare a solution in assay buffer containing phosphoenolpyruvate (PEP), adenosine diphosphate (ADP), and NADH.
 - Coupling Enzyme: A solution of lactate dehydrogenase (LDH).
 - Test Compound: Prepare a serial dilution of **Tebapivat** in DMSO.
- Assay Procedure (96-well plate format):

- To each well, add 50 μ L of the assay buffer.
- Add 1 μ L of the **Tebapivat** serial dilution (or DMSO for control).
- Add 20 μ L of purified PK enzyme (PKR or PKM2) or cell lysate.
- Initiate the reaction by adding 20 μ L of the Substrate/Cofactor Mix and 10 μ L of LDH.
- Data Acquisition:
 - Immediately place the plate in a spectrophotometer pre-set to 25°C.
 - Measure the absorbance at 340 nm every 30 seconds for 15-30 minutes.
- Data Analysis:
 - Calculate the rate of reaction (V_{max}) from the linear portion of the absorbance curve.
 - Plot the reaction rate against the logarithm of **Tebapivat** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the AC50 value.

Experimental Workflow for PK Activity Assay



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Workflow for determining PK activation.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify direct target engagement of a drug within a cellular environment.

Objective: To confirm that **Tebapivat** directly binds to and stabilizes PKR and PKM2 in intact cells.

Principle: When a protein is heated, it denatures and aggregates, becoming insoluble. If a drug molecule (ligand) binds to the protein, it often stabilizes the protein's structure, increasing the temperature required for denaturation. This "thermal shift" can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Generalized Protocol:

- Cell Treatment:
 - Culture cells expressing the target protein (e.g., hematopoietic cells for PKR/PKM2).
 - Treat the cells with various concentrations of **Tebapivat** or a vehicle control for a defined period.
- Heat Shock:
 - Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
 - A no-heat control is maintained at room temperature.
- Cell Lysis and Fractionation:
 - Lyse the cells through freeze-thaw cycles.
 - Separate the soluble fraction (containing non-denatured protein) from the insoluble fraction (aggregated protein) by centrifugation.
- Protein Quantification:

- Collect the supernatant (soluble fraction).
- Quantify the amount of the target protein (PKR or PKM2) in the soluble fraction using methods like Western Blot or ELISA.
- Data Analysis:
 - For each temperature, compare the amount of soluble target protein in **Tebapivat**-treated vs. vehicle-treated samples.
 - A higher amount of soluble protein at elevated temperatures in the presence of **Tebapivat** indicates target stabilization and engagement.

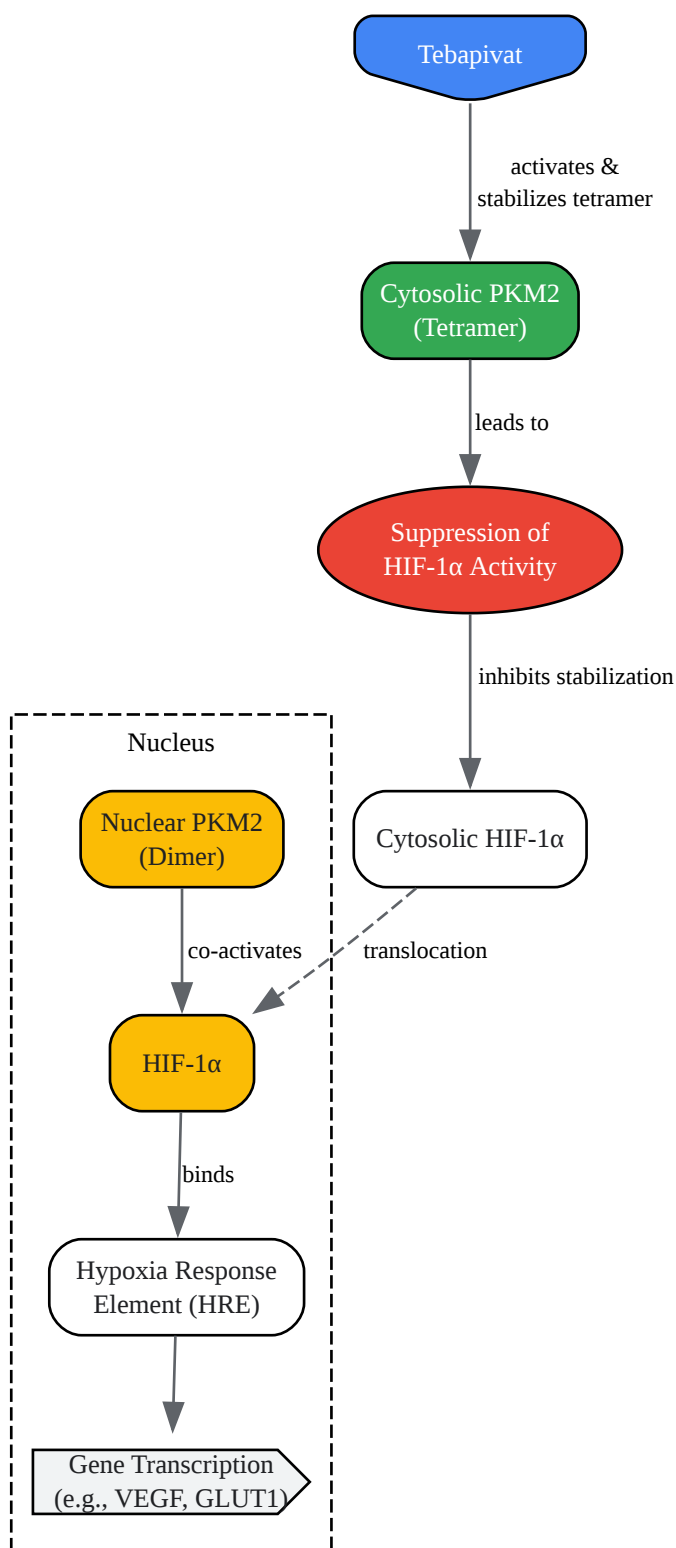
Signaling Pathways Modulated by PKM2 Activation

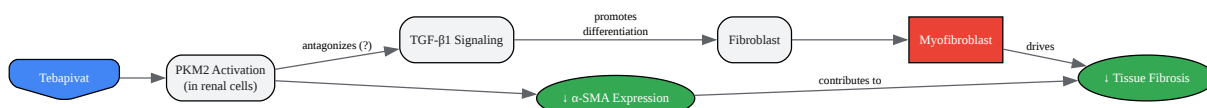
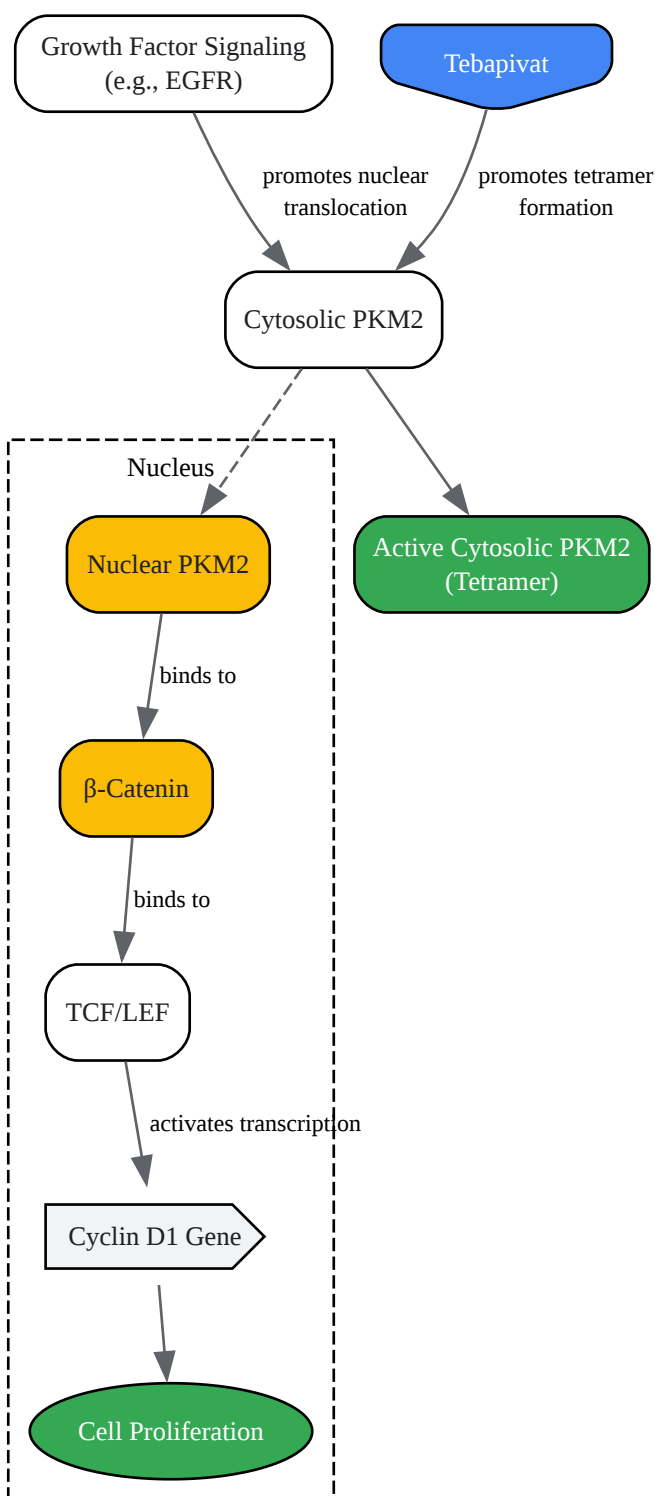
The activation of PKM2 by **Tebapivat** has significant implications beyond its canonical role in glycolysis. Nuclear PKM2 can act as a protein kinase and a transcriptional co-activator, influencing cell proliferation, gene expression, and cellular differentiation.

Modulation of Hypoxia-Inducible Factor 1-alpha (HIF-1 α) Signaling

In certain cellular contexts, a positive feedback loop exists between PKM2 and HIF-1 α , a master regulator of the cellular response to hypoxia. Nuclear PKM2 can act as a co-activator for HIF-1 α , enhancing the transcription of hypoxic-response genes. Conversely, pharmacologically activating PKM2 with an agent like **Tebapivat** can suppress HIF-1 α activity, potentially by altering metabolic flux and reducing the accumulation of signaling metabolites. This can lead to downstream effects like the modulation of mitochondrial metabolism.^[7]

PKM2 and HIF-1 α Interaction Pathway





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